![molecular formula C33H44O11 B560742 Euphohelin A CAS No. 100303-85-3](/img/structure/B560742.png)
Euphohelin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphohelin A is a natural product found in Euphorbia helioscopia with data available.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Potential
Eupholin A, found in various species of the Euphorbia genus, has been studied for its antioxidant and enzyme inhibitory properties. Research indicates that Euphorbia milii, a species from this genus, shows significant antioxidant activity, which is correlated with its phenolic and flavonoid content. These extracts demonstrate potential for natural bioactive enzyme inhibitory and antioxidant compounds, suggesting industrial applications (Saleem et al., 2019).
Ethnomedicinal Uses and Biological Activities
The ethnomedicinal uses and biological activities of Euphorbia neriifolia, another species containing Eupholin A, have been extensively reviewed. The plant is used for various treatments, including asthma, dyspepsia, and tumours, and has been scientifically studied for its anaesthetic, analgesic, anti-inflammatory, and antimicrobial properties. This reflects a wide range of biological activities attributed to the chemical constituents of the plant, such as neriifolin, euphol, and others (Mali & Panchal, 2017).
Phytochemical Screening and Antioxidant Activity
In the context of Euphorbia hirta, another species within this genus, studies have shown the presence of significant phenols and flavonoids, contributing to its antioxidant properties. This reinforces the potential of Eupholin A in contributing to the antioxidant activity of the plant extracts, supporting their traditional medicinal use (Wu et al., 2012).
Antimicrobial and Antifungal Activities
Euphorbia species have also been explored for their antimicrobial and antifungal properties. Extracts from various parts of these plants have shown moderate to strong activities against different bacteria and fungi, indicating the potential of Eupholin A in contributing to these properties (Sugumar et al., 2015).
Anticancer Potential
The triterpenoids and other phytochemicals present in Euphorbia species, including those containing Eupholin A, have been reviewed for their anticancer activities. These compounds show significant cytotoxic and anticancer activities in vitro, supporting the traditional use of these plants in cancer treatment (Kemboi et al., 2020).
properties
CAS RN |
100303-85-3 |
---|---|
Product Name |
Euphohelin A |
Molecular Formula |
C33H44O11 |
Molecular Weight |
616.704 |
InChI |
InChI=1S/C33H44O11/c1-16-15-33-24(25(16)42-30(38)21-12-10-9-11-13-21)29-32(8,44-29)23(40-19(4)35)14-22(39-18(3)34)31(6,7)27(37)26(43-33)17(2)28(33)41-20(5)36/h9-13,16-17,22-29,37H,14-15H2,1-8H3/t16-,17-,22+,23+,24+,25-,26+,27-,28-,29+,32+,33+/m0/s1 |
InChI Key |
DIFHLIBNXISLHL-NIIXWSSRSA-N |
SMILES |
CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3OC(=O)C)C)O)(C)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.